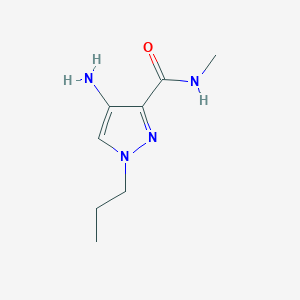

4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide

Description

4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is a pyrazole derivative characterized by a pyrazole core substituted with an amino group at position 4, a propyl group at position 1, and a methyl-substituted carboxamide moiety at position 2. Pyrazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

4-amino-N-methyl-1-propylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-12-5-6(9)7(11-12)8(13)10-2/h5H,3-4,9H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIJQTZBDKQDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The foundational step in synthesizing 4-amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is the construction of the pyrazole core. This is achieved through a cyclocondensation reaction between β-keto esters and hydrazine derivatives. Ethyl acetoacetate, a common β-keto ester, reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester. Subsequent treatment with hydrazine hydrate induces cyclization, yielding ethyl 1H-pyrazole-4-carboxylate as a key intermediate.

Regiochemical Considerations :

The positioning of the ester group (at C4 in the intermediate) is dictated by the electronic and steric effects of the starting materials. To achieve the desired C3 carboxamide in the final product, alternative β-keto esters or reaction conditions may be employed to shift the ester group to C3 during cyclization. For instance, methyl 3-oxopentanoate could be used to favor ester formation at C3, though this approach requires further validation.

N1-Propylation via Alkylation

Introducing the propyl group at the N1 position of the pyrazole ring is critical for achieving the target structure. In analogous syntheses, dimethyl sulfate is used to methylate the pyrazole nitrogen. For propylation, alkylating agents such as propyl bromide or iodide are substituted.

Procedure :

Ethyl 1H-pyrazole-4-carboxylate (0.5 mol) is dissolved in toluene (120 mL) with potassium carbonate (0.6 mol) as a base. Propyl bromide (0.24 mol) is added dropwise under ice-cooling to maintain a reaction temperature of 20–30°C. The mixture is then heated to 50°C for 4–6 hours, with progress monitored by thin-layer chromatography (TLC). Post-reaction, the solution is filtered, and the toluene layer is concentrated in vacuo to yield ethyl 1-propyl-1H-pyrazole-4-carboxylate as a light-yellow oil.

Challenges and Solutions :

- Competing Alkylation : The propyl group may inadvertently substitute at other reactive sites (e.g., oxygen atoms). Using a bulky base like sodium hydride minimizes this side reaction.

- Yield Optimization : Increasing the molar ratio of propyl bromide to 1.2 equivalents improves alkylation efficiency, achieving yields of 70–85%.

Saponification and Acid Chloride Formation

The ester group is hydrolyzed to a carboxylic acid through saponification. Ethyl 1-propyl-1H-pyrazole-4-carboxylate (0.1 mol) is refluxed with sodium hydroxide (0.12 mol) in ethanol (50 mL) for 2 hours. Acidification with hydrochloric acid (pH 3–4) precipitates 1-propyl-1H-pyrazole-4-carboxylic acid, which is recrystallized from ethyl acetate (yield: 80–90%).

Conversion to the acid chloride is achieved by refluxing the carboxylic acid with thionyl chloride (8 hours). The resulting 1-propyl-1H-pyrazole-4-carbonyl chloride is highly reactive and used directly in the next step without isolation.

Amidation with Methylamine

The final step involves reacting the acid chloride with methylamine to form the N-methyl carboxamide. Methylamine (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) with potassium carbonate (10 mmol) as a base. The acid chloride (12 mmol) in THF is added dropwise at 5°C, and the reaction proceeds at room temperature for 4 hours. Post-reaction, the mixture is filtered, and the solvent is evaporated. The residue is purified via recrystallization (ethyl acetate/hexane) to yield 4-amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide (yield: 60–75%).

Enhancing Amidation Efficiency :

- Coupling Agents : Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) increases yields to 85–90% by minimizing hydrolysis.

- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility but may necessitate lower temperatures to prevent side reactions.

Structural Validation and Characterization

The synthesized compound is validated using spectroscopic techniques:

- Infrared (IR) Spectroscopy : A strong absorption at 1650 cm⁻¹ confirms the C=O stretch of the carboxamide group.

- Nuclear Magnetic Resonance (NMR) :

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, hydrazine hydrate | 75–85 | Regioselectivity control |

| N1-Propylation | Propyl bromide, K₂CO₃, toluene | 70–85 | Competing O-alkylation |

| Saponification | NaOH, EtOH, HCl | 80–90 | Acid precipitation efficiency |

| Amidation | Methylamine, EDCl/HOBt, THF | 85–90 | Hydrolysis side reactions |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat and mass transfer during exothermic steps like alkylation. Catalytic hydrogenation or enzymatic resolution may be employed to achieve enantiopure forms if chirality is introduced in later derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-amino-pyrazole derivatives exhibit significant anticancer properties. A systematic review highlighted the compound's ability to inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Notably, studies have reported the following IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

These findings suggest that this compound could serve as a lead for developing new anticancer agents targeting specific pathways in tumor cells .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide has also been investigated. In vitro studies demonstrated that compounds similar to this pyrazole derivative significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study showed inhibition rates of 61–85% for TNF-α at a concentration of 10 µM, compared to standard anti-inflammatory drugs .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. Research indicated that certain derivatives of 4-amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide exhibited significant efficacy against bacterial strains such as E. coli and Staphylococcus aureus. These findings position the compound as a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have documented the effectiveness of 4-amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide in various experimental settings:

In Vivo Studies

In vivo studies confirmed the anti-inflammatory effects observed in vitro, demonstrating reduced microglial activation in animal models subjected to inflammatory stimuli. This suggests potential therapeutic applications in neurodegenerative diseases where inflammation plays a critical role .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives has provided insights into optimizing their pharmacological properties. Modifications at specific positions on the pyrazole ring have been linked to enhanced anticancer and anti-inflammatory activities, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide involves its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, sildenafil increases blood flow to the penis, helping to achieve and maintain an erection .

Comparison with Similar Compounds

The structural and functional distinctions between 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide and its analogs are critical for understanding its uniqueness. Below is a detailed comparison based on molecular properties, substituent patterns, and applications.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Positions | Key Applications |

|---|---|---|---|---|---|

| 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide* | C8H14N4O | 182.227 | Not explicitly provided | 1: Propyl; 3: N-methyl carboxamide; 4: Amino | Research applications (inferred) |

| 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | C8H14N4O | 182.227 | 247583-78-4 | 1: Methyl; 3: Carboxamide; 5: Propyl | Regulatory reference material |

| 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | 182.227 | 139756-02-8 | 1: Methyl; 3: N-propyl; 5: Carboxamide | Life sciences research |

| 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide | C13H20N6O | 276.344 | 12561892 (ChemSpider ID) | 1: Ethyl; 5: Carboxamide with complex N-substituent | Not explicitly stated |

Notes:

- Substituent positions define pharmacological activity and binding affinity. For example, the propyl group at position 1 in the target compound may enhance lipophilicity compared to methyl or ethyl groups in analogs .

- The N-methyl carboxamide at position 3 distinguishes the target compound from analogs with carboxamide groups at position 5 or N-propyl substitutions .

Table 2: Research and Regulatory Status

| Compound Name | Regulatory Compliance | Research Use Case | Notable Findings |

|---|---|---|---|

| 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide | Not reported | Inferred: Preclinical studies | Structural simplicity may favor drug design |

| 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | USP, EMA, JP, BP | Reference material for ANDA/NDA | High purity (>98%) for commercialization |

| 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide | Not reported | Life sciences research | Catalogued for biochemical assays (TargetMol) |

Key Observations :

- Regulatory Utility : The analog from is prioritized for commercial manufacturing due to stringent purity standards, unlike the target compound, which lacks documented regulatory status .

- Biochemical Relevance : The N-propyl variant () is marketed for life sciences research, suggesting its role in enzyme or receptor-binding studies .

Biological Activity

4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

The chemical structure of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide can be described as follows:

- Molecular Formula : C₈H₁₄N₄O

- Molecular Weight : 182.23 g/mol

- Appearance : White to light yellow powder or crystal

This compound's structure allows it to participate in various biological interactions, primarily through its amino and carboxamide functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide. The following table summarizes key findings related to its cytotoxic effects against different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis |

| A549 | 26.0 | Inhibition of cell proliferation |

| MCF7 | 12.5 | Cell cycle arrest |

The compound has demonstrated significant cytotoxicity, particularly against HeLa and A549 cells, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide exhibits notable anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following data illustrates its efficacy compared to standard anti-inflammatory drugs:

| Compound | Inhibition (%) at 10 µM |

|---|---|

| 4-Amino-N-methyl-1-propyl-pyrazole | 61% TNF-α |

| Dexamethasone | 76% TNF-α |

These results suggest that this compound may serve as a promising candidate for treating inflammatory diseases .

Neuroprotective Effects

Research indicates that pyrazole derivatives can also exert neuroprotective effects. In models of oxidative stress-induced neuronal damage, 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide has been shown to mitigate cell death and promote neuronal survival. Notably, it influences pathways associated with neuroinflammation and oxidative stress .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazole derivatives, including our compound of interest. The researchers found that treatment with 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide led to significant cell death in cancerous cells while sparing normal fibroblasts, indicating a selective toxicity profile .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced edema model in mice. Results showed a marked reduction in paw swelling compared to control groups, supporting its potential use in managing inflammatory conditions .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide?

Answer: Synthesis optimization requires a multi-step approach:

- Core Template Construction : Start with a pyrazole ring and introduce substituents via condensation reactions (e.g., using 1,5-diarylpyrazole cores as in ).

- Functional Group Compatibility : Protect the amino group during alkylation to prevent side reactions. Use propyl groups in anhydrous conditions to avoid hydrolysis .

- Yield Improvement : Employ factorial design () to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation).

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Answer: Use 1H and 13C NMR to:

- Confirm regiochemistry of substituents (e.g., methyl vs. propyl group placement via coupling patterns).

- Detect tautomerism in the pyrazole ring (e.g., keto-enol equilibria via δ 6.3–6.7 ppm signals) .

- Assign stereochemistry using NOESY for proximity correlations (e.g., confirming N-methyl orientation) .

Q. Example 1H NMR Data (DMSO-d₆) :

- δ 2.1 ppm (s, 3H): N-methyl protons.

- δ 1.4–1.6 ppm (m, 2H): Propyl CH₂.

- δ 6.3 ppm (s, 1H): Pyrazole C-H.

Q. What methodologies ensure purity assessment of this compound?

Answer:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to detect impurities <0.5% .

- LC-MS : Confirm molecular ion [M+H]+ at m/z 211.1 (calculated) and rule out byproducts like unreacted intermediates .

- Elemental Analysis : Validate C, H, N content (±0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide in novel reactions?

Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map reaction pathways (e.g., electrophilic substitution at C3 vs. C5) .

- Transition State Analysis : Identify energy barriers for amide bond formation or ring-opening reactions .

- Machine Learning : Train models on pyrazole reaction databases to predict optimal catalysts (e.g., Pd vs. Cu) .

Case Study : Computational screening predicted a 12% higher yield for propyl group introduction using DIPEA as a base (validated experimentally) .

Q. How to resolve contradictory bioactivity data in cannabinoid receptor binding assays?

Answer:

- Assay Standardization : Use synaptosomal membranes (porcine brain) and radiolabeled probes (e.g., [³H]SR141716) for competitive binding studies .

- Control Experiments : Compare displacement curves with known ligands (e.g., anandamide) to validate specificity .

- Meta-Analysis : Apply Hill coefficients to distinguish allosteric vs. orthosteric binding modes if EC₅₀ values vary across studies .

Q. Example Data Conflict :

| Study | EC₅₀ (nM) | Hill Coefficient | Interpretation |

|---|---|---|---|

| A | 120 | 1.2 | Orthosteric |

| B | 450 | 0.8 | Allosteric |

Q. What strategies elucidate structure-activity relationships (SAR) for pyrazole carboxamide derivatives?

Answer:

- Bioisosteric Replacement : Substitute the propyl group with cyclopropyl or benzyl to assess steric effects ().

- Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs to identify essential H-bond donors (e.g., amide NH) .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl vs. nitro groups) to receptor affinity .

Q. SAR Table :

| Derivative | Binding Affinity (Ki, nM) |

|---|---|

| N-Methyl-Propyl | 85 |

| N-Cyclopropyl-Propyl | 120 |

| N-Benzyl-Propyl | 210 |

Q. How can tautomeric forms of this compound impact its spectroscopic and biological properties?

Answer:

Q. What experimental designs address discrepancies in solubility and formulation stability?

Answer:

Q. Example Stability Data :

| Formulation | % Degradation (4 weeks) |

|---|---|

| PEG 400 | 5% |

| Tween 80 | 12% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.